5-Bromo-2,1,3-benzoxadiazole
Overview
Description
5-Bromo-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199 . It is used in the field of chemistry as an organic building block .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,1,3-benzoxadiazole is characterized by the presence of a bromine atom attached to a benzoxadiazole ring . The SMILES string representation of the molecule is Brc1ccc2nonc2c1 .Scientific Research Applications
- “5-Bromo-2,1,3-benzoxadiazole” is an organic compound that is used as a building block in organic chemistry .
- “5-Bromo-2,1,3-benzoxadiazole” has been used in the synthesis of benzimidazole derivatives, which were evaluated for their in vitro α-glucosidase inhibitory activities . The compounds were characterized by different spectroscopic techniques and molecular docking was performed to understand the molecular interaction of molecules with the active site of the enzyme .
- The 2,1,3-benzoxadiazole unit, which is part of the “5-Bromo-2,1,3-benzoxadiazole” structure, is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Optoelectronics
- “5-Bromo-2,1,3-benzoxadiazole” is often used as an organic building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used to introduce the benzoxadiazole moiety into a wide range of molecules .
- “5-Bromo-2,1,3-benzoxadiazole” derivatives have been used as α-glucosidase inhibitors . These compounds were synthesized and evaluated for their in vitro α-glucosidase inhibitory activities. The inhibitory results were compared with the standard drug acarbose .
- The 2,1,3-benzoxadiazole unit, which is part of the “5-Bromo-2,1,3-benzoxadiazole” structure, is an electron acceptor unit candidate for modern organic semiconductor synthesis . It’s generally used in the field of optoelectronics for the analysis of amino acids, protein labeling, and structure determination of enzymes .
Scientific Field: Organic Synthesis
Scientific Field: Biochemistry
Scientific Field: Material Science
- “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Material Science
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFFESFCIACQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379966 | |
Record name | 5-bromo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,1,3-benzoxadiazole | |
CAS RN |
51376-06-8 | |
Record name | 5-bromo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.